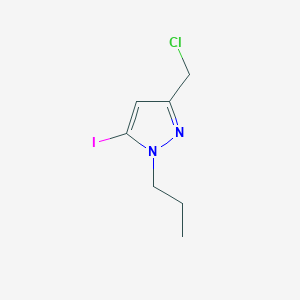

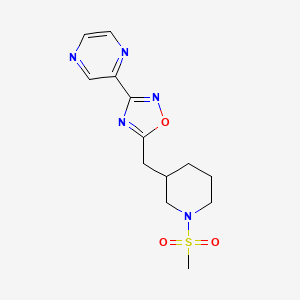

![molecular formula C23H22N4O4 B2606792 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 862810-29-5](/img/structure/B2606792.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

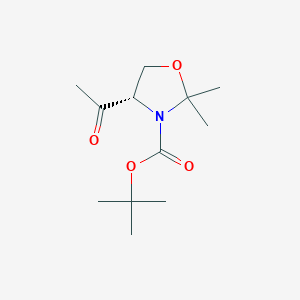

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is a part of a series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones .

Synthesis Analysis

The synthesis of this compound involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines .

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The optimized molecular structure and its molecular orbital (highest occupied molecular orbital and lowest unoccupied molecular orbital) were obtained by the b3lyp/6–31G method .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include propargylation, cyclization, and amide functionalization . The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and yield. For instance, one of the synthesized compounds, N-(2-Aminoethyl)-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, has a yield of 73%, is a white powder, and has a melting point of 222–226°C .

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

Research on benzimidazole condensed ring systems, including derivatives of imidazo[1,2-a]pyrimidine, has shown promising antineoplastic (anti-cancer) activities. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth. For instance, certain derivatives demonstrated variable degrees of antineoplastic activity against a variety of cancer cell lines, indicating their potential as cancer therapeutic agents. This suggests that related compounds, such as the one , could also have applications in cancer research and treatment (Abdel-Hafez, 2007).

Antiviral Activity

Studies on imidazo[1,2-a]pyridine derivatives have explored their antiviral properties, particularly as inhibitors of human rhinovirus. The structural modification of these compounds has led to the development of novel antirhinovirus agents, demonstrating the potential of imidazo[1,2-a]pyrimidine derivatives in antiviral research and therapy. This implies that compounds with similar structures may be explored for their applications against various viral infections (Hamdouchi et al., 1999).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents. These compounds have shown cytoprotective properties in models of ethanol and hydrochloric acid-induced gastric damage, highlighting their potential application in the treatment of ulcers (Starrett et al., 1989).

Antimicrobial Activity

The synthesis of novel compounds, including imidazo[1,2-a]pyrimidine derivatives, has demonstrated potent antimicrobial activity against a range of bacteria. This indicates the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria (Prasoona et al., 2020).

Angiotensin II Receptor Imaging

Radiolabelled nonpeptide angiotensin II antagonists based on imidazo[1,2-a]pyridine structures have been developed for angiotensin II, AT1 receptor imaging. This application is crucial for studying cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its anticancer activity against different human cancer cell lines . Additionally, the development of new agents and new targets for the treatment of cancer is a research hotspot, and this compound could play a role in that .

Eigenschaften

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-14-6-7-15(18-13-27-9-5-8-24-23(27)26-18)10-17(14)25-22(28)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-13H,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCMNKZJAJOLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

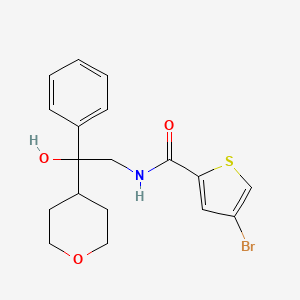

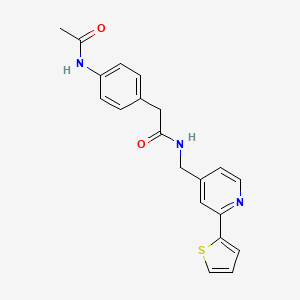

![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)

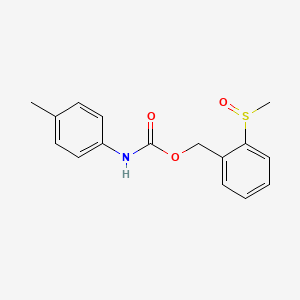

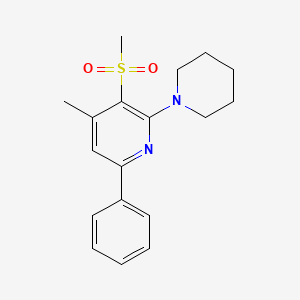

![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)

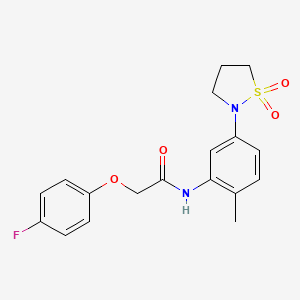

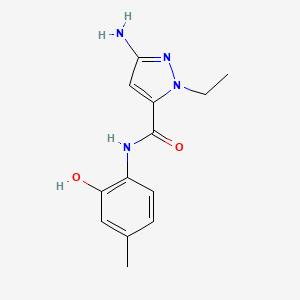

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate](/img/structure/B2606730.png)

![1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2606732.png)